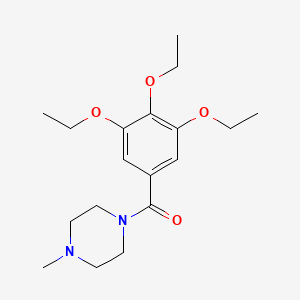![molecular formula C17H20N2O2S B5751567 N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5751567.png)
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide, also known as DMAMCL, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide is believed to act as a PKC inhibitor by binding to the catalytic domain of PKC and preventing its activation. PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC by N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide leads to the inhibition of cell growth and induction of apoptosis. N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has also been shown to induce oxidative stress and disrupt mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to induce oxidative stress and disrupt mitochondrial function. N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been shown to be selective for PKC, with little or no effect on other protein kinases. N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has also been shown to be non-toxic to normal cells and has a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments, including its selectivity for PKC, its non-toxicity to normal cells, and its low toxicity profile in animal studies. However, N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has some limitations, including its low yield during synthesis and its potential instability in biological samples.
Orientations Futures
There are several future directions for research on N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in the treatment of various diseases. N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has shown promise as a selective inhibitor of PKC and as a potential anticancer agent, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been synthesized using various methods, including the reaction of 2-methoxy-4-(methylthio)benzoic acid with thionyl chloride, followed by the reaction with 4-(dimethylamino)aniline. Another method involves the reaction of 4-(dimethylamino)aniline with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of triethylamine. The yield of N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide using these methods ranges from 30-70%.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been studied for its potential use as a selective inhibitor of protein kinase C (PKC) and as a potential anticancer agent. N-[4-(dimethylamino)phenyl]-2-methoxy-4-(methylthio)benzamide has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)13-7-5-12(6-8-13)18-17(20)15-10-9-14(22-4)11-16(15)21-3/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAETYBBSEKLIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)







![5-[(4-chlorophenyl)sulfonyl]-2-methylbenzenesulfonamide](/img/structure/B5751575.png)
![N-(3-chlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5751581.png)
